S1R and S2R Binding Affinity of AD258 (2,7-Diazaspiro[4.4]nonane Derivative) vs. Sigma-1 Antagonist BD-1063
The compound 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- serves as a key precursor for AD258, a highly potent dual sigma receptor ligand. AD258 exhibits sub-nanomolar binding affinities for both S1R (Ki = 3.5 nM) and S2R (Ki = 2.6 nM) [1]. In comparison, the known S1R antagonist BD-1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) shows significantly weaker S1R affinity (Ki = 9 nM) and negligible activity at S2R [2].
| Evidence Dimension | Sigma Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | S1R Ki = 3.5 nM; S2R Ki = 2.6 nM |
| Comparator Or Baseline | BD-1063: S1R Ki = 9 nM; S2R Ki > 1000 nM (inactive) |
| Quantified Difference | AD258 is 2.6-fold more potent at S1R; AD258 is >380-fold more potent at S2R |
| Conditions | Radioligand binding assays using [3H]-(+)-pentazocine for S1R and [3H]-DTG for S2R |
Why This Matters
The high dual affinity and S2R activity of AD258, derived from this scaffold, provides a significant mechanistic advantage over selective S1R antagonists like BD-1063, as dual SR targeting has been shown to be more effective in certain pain models [1].
- [1] Dichiara, M., Ambrosio, F. A., Lee, S. M., Ruiz-Cantero, M. C., Lombino, J., Coricello, A., ... & Amata, E. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry, 66(16), 11447-11463. View Source
- [2] de Costa, B. R., Radesca, L., Di Paolo, L., & Bowen, W. D. (1992). Synthesis, characterization, and biological evaluation of a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines: structural requirements for sigma-1 receptor binding. Journal of Medicinal Chemistry, 35(1), 38-47. View Source
